Nelarabine - 121032-29-9

Nelarabine

Catalog Number: EVT-276979
CAS Number: 121032-29-9
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nelarabine is a water-soluble prodrug of 9-β-D-arabinofuranosylguanine (ara-G), a cytotoxic deoxyguanosine analog. [ [], [] ] It belongs to the class of purine nucleoside analogs, which are known for their ability to interfere with DNA synthesis. [ [] ] Nelarabine has gained attention in scientific research due to its selective cytotoxicity towards T-cells, making it a promising candidate for investigating T-cell malignancies and related cellular processes. [ [], [], [] ]

Future Directions
  • Optimizing combination therapies: Further research is needed to identify the most effective combinations of nelarabine with other chemotherapeutic agents or targeted therapies to enhance efficacy and minimize toxicity. [ [], [], [] ]
  • Overcoming drug resistance: Investigating mechanisms of resistance to nelarabine and developing strategies to overcome resistance is crucial for improving long-term treatment outcomes. [ [] ]
  • Expanding clinical applications: Exploring the potential of nelarabine in other T-cell-mediated diseases, such as autoimmune disorders or graft-versus-host disease, could open new avenues for therapeutic interventions. [ [] ]
  • Developing more effective and less toxic nelarabine analogs: Research should focus on developing next-generation nelarabine analogs with improved efficacy and reduced neurotoxicity. [ [] ]

9-β-D-arabinofuranosylguanine (ara-G)

  • Compound Description: 9-β-D-arabinofuranosylguanine (ara-G) is the active metabolite of Nelarabine. [] Once inside the cell, ara-G is phosphorylated to ara-G triphosphate (ara-GTP), which then inhibits DNA synthesis, leading to cell death. [] T-cells are more sensitive to the cytotoxic effects of ara-G than B-cells. [, ] This is because T-cells accumulate higher levels of ara-GTP and retain it for a longer duration. [, , ]
  • Relevance: Ara-G is the active metabolite of Nelarabine and the primary mediator of its cytotoxic effects. [, ] It shares a very similar structure to Nelarabine, differing only by a methoxy group at position 6 in Nelarabine. [] This difference is crucial for bioavailability, as ara-G is water-insoluble, limiting its clinical use. []

Ara-G Triphosphate (ara-GTP)

  • Compound Description: Ara-G triphosphate (ara-GTP) is the active form of ara-G within cells. [, ] It inhibits DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for incorporation into DNA. [, , ] Higher intracellular concentrations of ara-GTP are associated with a better response to Nelarabine treatment. [, ]
  • Relevance: Ara-GTP is the active intracellular metabolite of both Nelarabine and ara-G, directly responsible for their cytotoxic effects. [, , ] Studies have shown a correlation between ara-GTP concentration in leukemia cells and treatment response to Nelarabine. [, ]

Fludarabine

  • Compound Description: Fludarabine is a nucleoside analog that interferes with DNA synthesis. [] When combined with Nelarabine, fludarabine enhances the accumulation of ara-GTP in leukemia cells, possibly explaining the improved response observed in clinical trials. [] This combination shows promise in treating fludarabine-refractory leukemias. []
  • Relevance: Fludarabine is a nucleoside analog that, when combined with Nelarabine, shows synergistic cytotoxic activity against leukemia cells, including those refractory to fludarabine alone. [] This synergistic effect is likely due to fludarabine's ability to increase the intracellular concentration of ara-GTP, the active metabolite of Nelarabine. []
  • Compound Description: Deoxyguanosine triphosphate (dGTP) is a naturally occurring nucleoside triphosphate involved in DNA synthesis. [] Ara-GTP, the active form of Nelarabine, competes with dGTP for incorporation into DNA, ultimately leading to the inhibition of DNA synthesis. [, , ]
  • Relevance: dGTP is a natural substrate for DNA polymerase, and ara-GTP, the active metabolite of Nelarabine, acts as a competitive inhibitor by mimicking its structure and function. [, , ] This competition disrupts DNA replication and contributes to the cytotoxic effect of Nelarabine.

Cytarabine (Ara-C)

  • Compound Description: Cytarabine (Ara-C) is a cytotoxic nucleoside analog that is a component of various chemotherapy regimens, including some used in combination with Nelarabine. [, ] Cross-resistance between Ara-C and Nelarabine has been observed in some Nelarabine-resistant cell lines. [] This suggests potential shared mechanisms of resistance.
Source and Classification

Nelarabine is derived from the naturally occurring nucleoside vidarabine, which serves as its precursor. The drug is classified under purine analogs and is specifically used in oncology as a chemotherapeutic agent due to its mechanism of action that targets rapidly dividing cells, characteristic of cancerous tissues .

Synthesis Analysis

The synthesis of nelarabine has been achieved through various methods, focusing on efficiency and yield. One notable approach involves the late-stage functionalization of vidarabine, where selective nitration and subsequent reduction processes are employed to yield nelarabine with high purity.

Key Synthetic Steps

This method not only provides a high yield but also avoids the formation of undesired anomers, making it suitable for industrial applications.

Molecular Structure Analysis

Nelarabine's molecular formula is C₁₁H₁₄N₄O₅, with a molecular weight of 286.25 g/mol. Its structural characteristics include:

  • Purine Base: The compound features a purine ring system which is essential for its function as a nucleoside analog.
  • Arabinofuranose Sugar: The presence of the β-D-arabinofuranose sugar moiety distinguishes it from other nucleoside analogs.
  • Functional Groups: Key functional groups include hydroxyl (-OH) and methoxy (-OCH₃) groups that play significant roles in its biological activity and solubility.

The molecular structure allows for effective incorporation into DNA during replication, leading to cytotoxic effects on cancer cells .

Chemical Reactions Analysis

Nelarabine undergoes several chemical reactions post-administration:

  1. Metabolism: It is metabolized primarily through O-demethylation by adenosine deaminase to form ara-G, which then undergoes phosphorylation to become ara-G triphosphate (ara-GTP).
  2. Phosphorylation Steps:
    • Conversion of ara-G to ara-G monophosphate (ara-GMP).
    • Further phosphorylation to ara-G diphosphate (ara-GDP).
    • Final conversion to ara-GTP, which competes with deoxyguanosine triphosphate during DNA synthesis .

These reactions are crucial for its therapeutic efficacy against T-cell malignancies.

Mechanism of Action

Nelarabine acts primarily by mimicking deoxyguanosine triphosphate and being incorporated into DNA strands during replication. Once integrated:

  • Inhibition of DNA Synthesis: Ara-GTP disrupts normal DNA synthesis processes, leading to fragmentation of high molecular weight DNA.
  • Induction of Apoptosis: The incorporation of ara-GTP results in cell cycle arrest and apoptosis in rapidly dividing cells, particularly affecting T-cells involved in leukemia .

Clinical studies have shown that nelarabine can induce complete responses in approximately 20% of patients with T-cell acute lymphoblastic leukemia who have previously failed other treatments .

Physical and Chemical Properties Analysis

Nelarabine exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water and certain organic solvents, facilitating its formulation for intravenous administration.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline environments.
  • Half-life: The pharmacokinetics indicate a rapid elimination half-life for nelarabine (approximately 18 minutes) compared to its active metabolite ara-G (around 3.2 hours) in adults .

These properties are critical for its formulation and therapeutic application.

Applications

Nelarabine's primary application lies in oncology, specifically:

  • Treatment of T-cell Malignancies: It is used in treating patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma who have had limited success with other therapies.
  • Clinical Trials: Ongoing research continues to explore its efficacy in combination therapies and potential use against other cancer types due to its unique mechanism of action .

Properties

CAS Number

121032-29-9

Product Name

Nelarabine

IUPAC Name

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1

InChI Key

IXOXBSCIXZEQEQ-UHTZMRCNSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Solubility

Slightly soluble to soluble in water
1.39e+01 g/L

Synonyms

2-amino-6-methoxypurine arabinoside
2-amino-9-beta-D-arabinofuranosyl-6-methoxy-9H-purine
506U78
Arranon
compound 506U78
GW506U78
nelarabine

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.